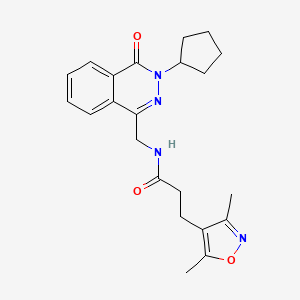

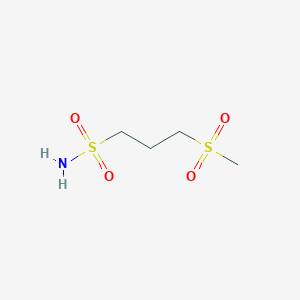

![molecular formula C7H3Br2ClN2 B2462922 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine CAS No. 2253632-59-4](/img/structure/B2462922.png)

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridine analogues . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, including 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine, has been a topic of research in medicinal chemistry . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C7H3Br2ClN2/c8-4-3-5(10)7-11-1-2-12(7)6(4)9/h1-3H .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine include a molecular weight of 310.37 . The compound is a powder at room temperature .Applications De Recherche Scientifique

Applications in Synthesis and Material Science

Derivative Synthesis and Therapeutic Potential 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine is recognized for its role in forming derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and other medicinal uses. Its scaffold, the imidazo[1,2-a]pyridine, is a notable "drug prejudice" structure due to these extensive applications, leading to various marketed medications (Deep et al., 2016).

Chemical Reactivity and Nucleophile Interactions The compound's reactivity under SRN1 (nucleophilic substitution with radical chain mechanism) conditions has been explored to understand the relative reactivities of different types of electrophile halides. This research provides insights into the compound's interaction with various nucleophiles, indicating its potential for creating diverse chemical structures (Vanelle, Szabo & Crozet, 2008).

Coordination Polymers and Structural Diversity The compound's derivatives have been used to construct coordination polymers with various dimensional structures, exhibiting properties like photoluminescence and magnetism. These properties are influenced by factors like solvent types and ligand substituent groups, indicating the compound's versatility in material science applications (Yin et al., 2021).

Applications in Organic Material Synthesis

Synthesis of Phosphorescent Materials Derivatives of 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine have been synthesized and studied for their phosphorescent properties. The research into the color-switching behavior of these derivatives in response to external stimuli like acid-base vapor indicates their potential in creating dynamic functional materials with applications in organic electronics and sensing technologies (Li & Yong, 2019).

Development of Antiviral Agents Imidazo[1,2-a]pyridine derivatives have been designed and synthesized for their antiviral activities, specifically against HBV (Hepatitis B Virus). The study of these derivatives' effects on viral DNA and RNA levels suggests their potential in developing new antiviral medications (Gerasi et al., 2020).

Fluorescent Molecular Rotor Studies The compound's derivatives have been utilized to create fluorescent molecular rotors, indicating their potential in sensing applications. The study of their viscosity sensitivity and charge transfer within the molecules underlines their use in understanding molecular environments and developing sensing technologies (Jadhav & Sekar, 2017).

Safety and Hazards

The safety information for 5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

5,6-dibromo-8-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClN2/c8-4-3-5(10)7-11-1-2-12(7)6(4)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJPZKRHINMTCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=C(C2=N1)Cl)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-8-chloroimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

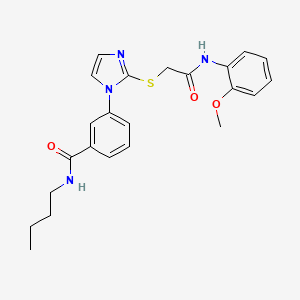

![(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462841.png)

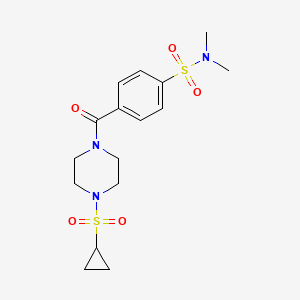

![N-[4-(aminomethyl)phenyl]butanamide](/img/structure/B2462845.png)

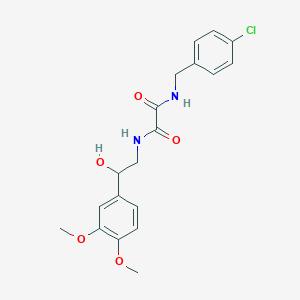

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2462846.png)

![2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide](/img/structure/B2462847.png)

![N-(3,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2462850.png)

![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2462851.png)

![4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2462852.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462857.png)